1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone
Overview
Description
3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone is an organic compound that belongs to the class of halogenated acetophenones. This compound is characterized by the presence of a bromomethyl group at the third position, a chlorine atom at the fifth position, and a hydroxyl group at the second position on the acetophenone ring. It is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 5-chloro-2-hydroxyacetophenone using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often require careful control of temperature and reaction time to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted under acidic or basic conditions depending on the oxidizing agent used.
Reduction: Performed under anhydrous conditions to prevent side reactions.
Major Products Formed
Nucleophilic substitution: Yields substituted acetophenone derivatives.
Oxidation: Produces 3-(Bromomethyl)-5-chloro-2-oxoacetophenone.
Reduction: Results in 3-(Bromomethyl)-5-chloro-2-hydroxy-1-phenylethanol.
Scientific Research Applications
3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The hydroxyl and carbonyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(Bromomethyl)-4-chloro-2-hydroxyacetophenone
- 3-(Bromomethyl)-5-fluoro-2-hydroxyacetophenone
- 3-(Bromomethyl)-5-chloro-4-hydroxyacetophenone
Uniqueness
3-(Bromomethyl)-5-chloro-2-hydroxyacetophenone is unique due to the specific positioning of the bromomethyl, chloro, and hydroxy groups on the acetophenone ring. This unique arrangement imparts distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-[3-(bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)8-3-7(11)2-6(4-10)9(8)13/h2-3,13H,4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCTUFDSHAOBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1O)CBr)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501217902 | |
Record name | 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50317-56-1 | |
Record name | 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50317-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501217902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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